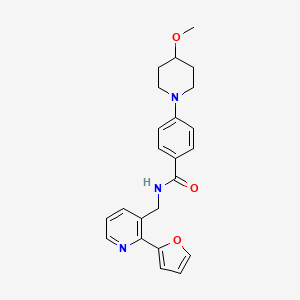

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide

Description

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide” is a complex organic compound that features a combination of furan, pyridine, piperidine, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-28-20-10-13-26(14-11-20)19-8-6-17(7-9-19)23(27)25-16-18-4-2-12-24-22(18)21-5-3-15-29-21/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKKUFNLWTZUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the furan-pyridine intermediate: This might involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

Attachment of the piperidine moiety: This step could involve nucleophilic substitution or reductive amination to attach the piperidine ring.

Formation of the benzamide: The final step might involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan or piperidine moieties.

Reduction: Reduction reactions could target the pyridine ring or the benzamide group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide” could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its complex structure and potential biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of these diverse structural elements, which could confer unique biological activities and chemical properties.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is , and it has a molecular weight of approximately 330.39 g/mol. The structure comprises a furan ring, a pyridine moiety, and a piperidine derivative, which contribute to its biological properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

1. Anticancer Activity

- Several studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic pathways.

3. Neuroprotective Effects

- The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

1. Enzyme Inhibition

- The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.

2. Receptor Modulation

- It is suggested that the compound can modulate receptors related to neurotransmission, contributing to its neuroprotective properties.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide, and how can purity be ensured?

- Synthesis Strategy : Multi-step synthesis typically involves coupling a furan-pyridine methylamine derivative with a 4-methoxypiperidin-substituted benzoyl chloride. Key steps include:

- Step 1 : Preparation of the furan-pyridine methylamine intermediate via nucleophilic substitution or reductive amination .

- Step 2 : Activation of the benzamide core using coupling agents like EDCI/HOBt to facilitate amide bond formation .

- Purity Optimization :

- Use polar aprotic solvents (e.g., DMF or DCM) at controlled temperatures (0–25°C) to minimize side reactions .

- Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity (>95%) using HPLC with a C18 column .

Q. How is the structural integrity of this compound validated in academic research?

- Primary Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at δ 3.2–3.4 ppm in H NMR; furan protons at δ 6.3–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z calculated for : 377.1865) .

- Secondary Validation : X-ray crystallography (if crystalline) or IR spectroscopy for functional group analysis .

Q. What preliminary biological screening assays are recommended for this compound?

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., PI3K, EGFR) due to the piperidine moiety’s affinity for ATP-binding pockets .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Target Identification : Surface plasmon resonance (SPR) to assess binding affinity to suspected protein targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?

- Troubleshooting :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl halide intermediates are involved .

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and byproduct formation .

- Temperature Gradients : Perform reactions at 0°C (slow kinetics) vs. reflux (accelerated but risk decomposition) .

- Yield Improvement : Use Schlenk techniques to exclude moisture/oxygen, critical for amine-sensitive reactions .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Case Example : If one study reports potent anticancer activity (IC < 1 µM) while another shows no effect:

- Assay Reproducibility : Validate cell culture conditions (e.g., serum concentration, passage number) .

- Metabolic Stability : Test compound stability in assay media (e.g., LC-MS to detect degradation products) .

- Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify unintended targets .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Core Modifications :

- Furan Replacement : Substitute furan with thiophene or pyrrole to assess π-π stacking effects .

- Piperidine Optimization : Compare 4-methoxy vs. 4-ethoxy derivatives for steric/electronic impacts on binding .

- Functional Group Additions : Introduce sulfonamide or carboxylate groups to improve solubility and hydrogen-bonding interactions .

Q. What advanced analytical methods characterize degradation pathways under physiological conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C; monitor via LC-MS .

- Oxidative Stress : Treat with HO to identify oxidation-prone sites (e.g., furan ring opening) .

- Metabolite Identification : Use hepatocyte incubations + UPLC-QTOF to detect phase I/II metabolites .

Methodological Guidelines

Q. What computational tools predict binding modes with biological targets?

- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. How to address solubility challenges in in vivo studies?

- Formulation Strategies :

- Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .

- Nanoparticle Encapsulation : PEG-PLGA nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.